1,2-Dimethylcyclopropane-1-carbaldehyde
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Overview
Description
1,2-Dimethylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₆H₁₀O. It is a cyclopropane derivative, characterized by a cyclopropane ring substituted with two methyl groups and an aldehyde group. This compound is known for its unique structural features and reactivity, making it a subject of interest in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclopropane-1-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1,2-dimethylcyclopropane with a formylating agent such as formic acid or formaldehyde under acidic conditions. Another method includes the use of carbenes, which react with alkenes to form cyclopropane derivatives. For instance, the reaction of dichlorocarbene with 1,2-dimethylcyclopropane can yield the desired aldehyde compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of precursor compounds followed by formylation. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 1,2-Dimethylcyclopropane-1-carboxylic acid
Reduction: 1,2-Dimethylcyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
Scientific Research Applications
1,2-Dimethylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-dimethylcyclopropane-1-carbaldehyde involves its reactivity due to the strained cyclopropane ring and the reactive aldehyde group. The compound can undergo nucleophilic addition reactions at the aldehyde carbon, leading to the formation of various adducts. The cyclopropane ring can also participate in ring-opening reactions under certain conditions, further expanding its reactivity profile.
Comparison with Similar Compounds
1,2-Dimethylcyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives such as:
Cyclopropane: The simplest cyclopropane compound, lacking any substituents.
1,1-Dimethylcyclopropane: A cyclopropane derivative with two methyl groups on the same carbon.
Ethylcyclopropane: A cyclopropane derivative with an ethyl group substitution.
1,2-Dimethylcyclopropane: Similar to this compound but without the aldehyde group.
Properties
IUPAC Name |
1,2-dimethylcyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5-3-6(5,2)4-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFSZUCYHXAZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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